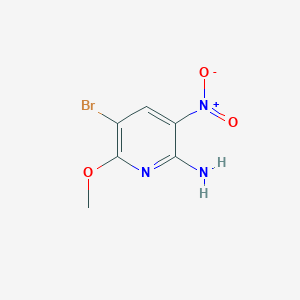

5-Bromo-6-methoxy-3-nitropyridin-2-amine

Description

5-Bromo-6-methoxy-3-nitropyridin-2-amine (CAS: 1017782-09-0) is a halogenated pyridine derivative with a molecular formula of C₆H₆BrN₃O₃. It features a bromine atom at position 5, a methoxy group at position 6, and a nitro group at position 3 on the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules. Shenzhen Aike Chemical Ltd. supplies it at 95% purity (1g scale) and emphasizes rigorous quality control, including NMR, MS, HPLC, and GC analyses . Their production capabilities extend to industrial-scale synthesis, validated by compliance with standards from companies like Merck .

Properties

IUPAC Name |

5-bromo-6-methoxy-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUQFVVTWROHSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)N)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696187 | |

| Record name | 5-Bromo-6-methoxy-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-09-0 | |

| Record name | 5-Bromo-6-methoxy-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methoxy-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-3-nitropyridin-2-amine typically involves the bromination of 2-aminopyridine followed by nitration and methoxylation. One common method involves the use of N-bromosuccinimide (NBS) for bromination, followed by nitration using a mixture of nitric acid and sulfuric acid . The methoxylation step can be achieved using methanol in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Substitution: Formation of 5-substituted-6-methoxy-3-nitropyridin-2-amines.

Reduction: Formation of 5-bromo-6-methoxy-3-aminopyridin-2-amine.

Oxidation: Formation of 5-bromo-6-hydroxy-3-nitropyridin-2-amine.

Scientific Research Applications

5-Bromo-6-methoxy-3-nitropyridin-2-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit kinase activity by binding to the active site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-bromo-6-methoxy-3-nitropyridin-2-amine is best understood through comparative analysis with analogous pyridine derivatives. Below is a detailed comparison:

Structural Analogues and Key Properties

Functional and Reactivity Differences

- Electron-Withdrawing Effects : The nitro group at position 3 in the target compound enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. This contrasts with analogues like 5-bromo-6-methoxypyridin-3-amine (NH₂ at position 3), which lacks such activation .

- Halogen Position : Bromine at position 5 (target) vs. 3 (511541-63-2) or 2 (135795-46-9) alters regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

5-Bromo-6-methoxy-3-nitropyridin-2-amine is an organic compound with the molecular formula C₆H₆BrN₃O₃. It is characterized by the presence of bromine, methoxy, and nitro functional groups on the pyridine ring, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The structural features of this compound allow it to engage in various chemical reactions, including substitution, reduction, and oxidation reactions. These reactions can modify the compound to enhance its biological activity or to synthesize derivatives for further research.

Mechanism of Action : The compound acts as an inhibitor or modulator of specific enzymes and receptors within biological systems. For instance, it may inhibit kinase activity by binding to the active site, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This mechanism suggests a potential role in cancer therapy by targeting tumor growth pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines:

These findings suggest that the compound can inhibit cell growth effectively at low concentrations, making it a promising candidate for further development in cancer treatment.

Neuropharmacological Potential

Additionally, there is evidence suggesting that derivatives of this compound may interact with dopamine receptors (D2 and D3), indicating potential applications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The compound's ability to act as an antagonist at these receptors could help in managing symptoms associated with dopamine dysregulation.

Case Studies

Case Study 1: Antiproliferative Activity Assessment

A study assessed the antiproliferative effects of various derivatives of nitropyridine compounds, including this compound. The results indicated that modifications to the methoxy and nitro groups significantly influenced the compounds' efficacy against cancer cell lines. The most potent derivatives maintained their activity while allowing for simpler synthesis processes .

Case Study 2: Neuropharmacological Effects

Research on related compounds highlighted their interactions with dopamine receptors, suggesting that structural modifications similar to those found in this compound could lead to effective treatments for neurodegenerative diseases. The findings point towards a need for further exploration of this compound's potential in neuropharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.